5-Amino-2,3-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,3-difluorobenzamide: is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamide, where the benzene ring is substituted with amino and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 5-Amino-2,3-difluorobenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalyzed hydrogenation reduction and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-2,3-difluorobenzamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group on another molecule.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used, with conditions involving a base to facilitate the reaction.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include N-substituted derivatives, where the amino group is replaced by an alkyl or acyl group.
Wissenschaftliche Forschungsanwendungen
5-Amino-2,3-difluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Amino-2,3-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The presence of amino and difluoro groups can influence the compound’s binding affinity and specificity towards its target .
Vergleich Mit ähnlichen Verbindungen
5-Amino-2,4-difluorobenzamide: Similar in structure but with the difluoro groups at different positions on the benzene ring.
2,3-Difluorobenzamide: Lacks the amino group, making it less versatile in certain chemical reactions.
Uniqueness: 5-Amino-2,3-difluorobenzamide is unique due to the specific positioning of the amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H6F2N2O |
---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
5-amino-2,3-difluorobenzamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI-Schlüssel |
JQPJTHOTRNNNIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)N)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.